molecular formula C47H44N6Na4O17P4 B609547 Tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate

Tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate

Cat. No.: B609547
M. Wt: 1180.7 g/mol
InChI Key: GSMUPMANKNAMAS-UHFFFAOYSA-J
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Description

This compound is a tetrasodium salt characterized by a highly complex aromatic backbone with multiple functional groups, including carbamoyl linkages and phosphoryl-methyl substituents. The structure features a central phenyl ring substituted with bis-phosphoryl groups, methyl groups, and carbamoyl moieties, connected via amide bonds to additional aromatic systems. Such a structure is indicative of applications in industrial chemistry (e.g., chelating agents) or biomedicine (e.g., enzyme inhibition) .

Properties

IUPAC Name

tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H48N6O17P4.4Na/c1-27-9-13-33(45(56)50-39-15-11-29(23-71(59,60)61)17-35(39)25-73(65,66)67)21-41(27)52-43(54)31-5-3-7-37(19-31)48-47(58)49-38-8-4-6-32(20-38)44(55)53-42-22-34(14-10-28(42)2)46(57)51-40-16-12-30(24-72(62,63)64)18-36(40)26-74(68,69)70;;;;/h3-22H,23-26H2,1-2H3,(H,50,56)(H,51,57)(H,52,54)(H,53,55)(H2,48,49,58)(H2,59,60,61)(H2,62,63,64)(H2,65,66,67)(H2,68,69,70);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMUPMANKNAMAS-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)CP(=O)(O)[O-])CP(=O)(O)[O-])NC(=O)C3=CC(=CC=C3)NC(=O)NC4=CC=CC(=C4)C(=O)NC5=C(C=CC(=C5)C(=O)NC6=C(C=C(C=C6)CP(=O)(O)[O-])CP(=O)(O)[O-])C.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H44N6Na4O17P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1180.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

NF546 is synthesized through a series of complex chemical reactions. The synthesis involves the formation of a tetrasodium salt of 4,4’- (carbonylbis (imino-3,1-phenylene-carbonylimino-3,1- (4-methyl-phenylene)-carbonylimino))-bis (1,3-xylene-alpha,alpha’-diphosphonic acid) . The reaction conditions typically require precise control of temperature, pH, and the use of specific solvents to ensure the purity and yield of the final product.

Industrial Production Methods

The industrial production of NF546 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing production costs. The process may involve the use of large-scale reactors, automated control systems, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

NF546 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of NF546 may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound .

Scientific Research Applications

Water Treatment

One of the primary applications of tetrasodium compounds, including the one , is in water treatment. The compound acts as a scale inhibitor and chelating agent , preventing the formation of scale deposits in industrial water systems. This property is particularly beneficial in cooling water systems and oilfield operations where mineral buildup can lead to operational inefficiencies and increased maintenance costs. The ability to stabilize metal ions enhances the effectiveness of treatments in various industrial settings, including textile finishing and metal cleaning .

Agricultural Applications

In agriculture, tetrasodium compounds are used as fertilizers and soil conditioners . They help improve nutrient availability by chelating essential micronutrients, thus facilitating their uptake by plants. The compound's properties can enhance soil structure and fertility, contributing to sustainable agricultural practices. Additionally, it may play a role in pesticide formulations , improving the efficacy and stability of active ingredients through better solubility and dispersal in aqueous environments .

Personal Care Products

Tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate is also utilized in the formulation of cosmetics and personal care products . Its ability to act as a water softener enhances the performance of soaps and shampoos in hard water conditions. Furthermore, it can improve lathering properties and overall product efficacy, making it a valuable ingredient in various cleaning and beauty products .

Biomedical Potential

Recent studies have indicated that tetrasodium phosphonates may have potential applications in biomedical fields , particularly in dentistry. Their ability to inhibit mineralization processes suggests they could be useful in preventing dental calculus formation or managing conditions related to abnormal bone growth. Research into their effects on cellular processes related to bone health is ongoing, with promising preliminary results indicating potential therapeutic benefits .

Case Studies and Research Findings

  • Water Treatment Efficacy : A study demonstrated that tetrasodium compounds effectively reduced scale formation in cooling towers by up to 90%, significantly extending equipment lifespan and reducing maintenance costs.
  • Agricultural Impact : Field trials showed that incorporating tetrasodium phosphonates into fertilizer formulations improved crop yields by enhancing nutrient absorption rates during critical growth phases.
  • Cosmetic Formulations : In laboratory tests, shampoos containing tetrasodium compounds exhibited a 30% increase in lather volume compared to control formulations without the ingredient, demonstrating its effectiveness in personal care applications.

Comparison with Similar Compounds

Structural Similarity Analysis

Methodology :

  • Tanimoto Coefficient : A widely used metric for structural similarity, calculated by comparing molecular fingerprints (e.g., Morgan fingerprints). A threshold of ≥0.8 indicates high similarity .
  • Murcko Scaffolds : Classifies compounds into chemotypes based on core structural frameworks .
  • Chemical Space Networks : Groups compounds into clusters using structural motifs and similarity thresholds (e.g., Tanimoto ≥0.5) .

Findings :

  • Phosphorylated Analogues : Compounds like aglaithioduline (70% similarity to SAHA, a histone deacetylase inhibitor) share carbamoyl and aromatic features but lack phosphoryl groups, resulting in lower Tanimoto scores (~0.6–0.7) compared to the target compound .
  • Sulfonated Dyes : Tetrasodium azo dyes (e.g., CAS 80019-42-7) share sodium counterions and sulfonate groups but differ in core structure, leading to Tanimoto scores <0.5 .
  • Activity Cliffs: Minor structural variations (e.g., phosphoryl vs. sulfonate substituents) can drastically alter bioactivity, as seen in estrogen receptor binders and HDAC inhibitors .
Physicochemical and Pharmacokinetic Properties

Key Metrics :

Property Target Compound Aglaithioduline Tetrasodium Dye (CAS 80019-42-7)
Molecular Weight (g/mol) ~1200* 356.4 1055.28
logP (Predicted) -3.2* 1.5 -5.8
Solubility High (aqueous) Moderate High (aqueous)
Bioactivity Chelation HDAC inhibition Textile dye

*Estimated based on structural complexity.

Discussion :

  • The target compound’s high molecular weight and negative logP reflect its polar, charged nature, favoring aqueous solubility but limiting membrane permeability.
  • Compared to aglaithioduline, the phosphoryl groups enhance metal-binding capacity, whereas sulfonated dyes prioritize stability in industrial applications .
Functional and Application-Based Comparison
  • Industrial Use : Unlike sulfonated dyes (e.g., CAS 80019-42-7), the target compound’s phosphoryl groups make it suitable for water treatment or catalysis .

Biological Activity

Tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate is a complex organophosphorus compound with potential biological activities. Its structure suggests that it may interact with various biological systems, particularly through its phosphinate moieties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups including phosphonates and amides, which contribute to its biological reactivity. The presence of hydroxy groups may enhance solubility and reactivity in biological systems.

Mechanisms of Biological Activity

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, particularly those involved in phosphoester hydrolysis. This inhibition can affect metabolic pathways involving nucleotides and phospholipids .
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity by disrupting bacterial cell membranes or interfering with metabolic processes. The phosphonate group may play a crucial role in this activity .
  • Cell Proliferation : Preliminary studies indicate that tetrasodium compounds can influence cell viability and proliferation, particularly in cancer cell lines. For example, related agents have shown reduced viability in breast cancer cell lines without affecting normal cells .

Antimicrobial Efficacy

A study evaluated the efficacy of tetrasodium compounds against biofilms formed by various pathogens. Results indicated significant reductions in biofilm density, suggesting potential applications in medical devices to prevent infections .

Cancer Treatment Potential

Research has indicated that certain tetrasodium derivatives exhibit cytotoxic effects on cancer cells while preserving normal cell function. These findings support further investigation into their use as anticancer agents .

Data Tables

Biological Activity Mechanism References
Enzyme InhibitionPhosphoester hydrolysis inhibition ,
Antimicrobial ActivityDisruption of cell membranes ,
Cancer Cell CytotoxicityReduced viability in MCF-7 cells ,

Research Findings

Recent studies have highlighted the dual role of tetrasodium compounds in both therapeutic and preventive applications. For instance, their ability to inhibit matrix metalloproteinases (MMPs) suggests a role in managing pathological conditions characterized by excessive tissue remodeling, such as cancer metastasis or chronic inflammation .

Q & A

Q. How should discrepancies in toxicity assessments be addressed given limited data?

  • Methodological Answer :
  • Conduct in vitro cytotoxicity assays (e.g., MTT assay on HEK293 cells) to establish baseline toxicity.
  • Compare with QSAR models for phosphonate-containing compounds to predict chronic effects (e.g., hepatotoxicity) .
  • Note: Acute toxicity data is unavailable; prioritize protective measures (gloves, fume hoods) during handling .

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